molecular formula C5HF3NNaO3 B13519613 Sodium4-(trifluoromethyl)-1,3-oxazole-2-carboxylate

Sodium4-(trifluoromethyl)-1,3-oxazole-2-carboxylate

Cat. No.: B13519613
M. Wt: 203.05 g/mol
InChI Key: KNUFQDJZRGIFJU-UHFFFAOYSA-M
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Description

Sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate is a chemical compound that features a trifluoromethyl group attached to an oxazole ringThe trifluoromethyl group is known for enhancing the stability, lipophilicity, and bioavailability of compounds, making it a valuable functional group in drug design and other applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 1,1-trifluoro-4-amino-3-butene-2-ketone with 3-methoxy methyl acrylate under alkaline conditions to form an intermediate, which then undergoes cyclization and hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve scalable and cost-effective processes. The use of readily available and inexpensive reagents, along with mild reaction conditions, makes the synthesis suitable for large-scale production. For example, the use of sodium trifluoromethanesulfinate (CF3SO2Na) as a trifluoromethylating agent is a common approach due to its stability and low toxicity .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the oxazole ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with different functional groups, while substitution can introduce various substituents into the oxazole ring .

Scientific Research Applications

Sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, increasing its binding affinity and selectivity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, the compound may inhibit specific enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Uniqueness: Sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate stands out due to its unique combination of an oxazole ring and a trifluoromethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its stability, lipophilicity, and bioavailability are enhanced compared to other similar compounds, making it a promising candidate for further research and development .

Biological Activity

Sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its chemical properties, mechanisms of action, and various biological activities supported by research findings.

Sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate contains an oxazole ring with a trifluoromethyl group, which enhances its lipophilicity and biological activity. The molecular formula is C5H3F3N2NaO2C_5H_3F_3N_2NaO_2, and it exhibits unique reactivity due to the presence of both the carboxylate and oxazole functionalities.

The mechanism of action for sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate involves interactions with specific molecular targets within biological systems. The trifluoromethyl group increases the compound's affinity for lipid membranes, facilitating its entry into cells and interaction with proteins and enzymes. This can lead to modulation of various biological pathways, potentially impacting cell proliferation and apoptosis.

Antimicrobial Activity

Research has shown that derivatives of sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate exhibit notable antimicrobial properties. A study evaluated the Minimum Inhibitory Concentration (MIC) against various pathogens:

CompoundMIC (µg/ml)Target Organisms
Sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate10.03 - 54.58Candida albicans, Aspergillus niger
Reference Drug (Ampicillin)0.8 - 3.2Various bacterial strains

The compound demonstrated effectiveness against both bacterial and fungal strains, indicating its potential as a therapeutic agent in treating infections .

Cytotoxicity Studies

Cytotoxicity assays have been conducted using several cancer cell lines to evaluate the compound's potential as an anticancer agent. The MTT assay revealed that sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate exhibited no significant cytotoxicity at concentrations up to 100 µM after 24 hours of incubation in human breast cancer (MDA-MB-231) and pancreatic cancer (PANC-1) cell lines . This suggests that while the compound is non-toxic at these concentrations, further studies are needed to explore its efficacy in cancer treatment.

Case Studies

  • Cell Imaging Studies : Recent studies using confocal laser scanning microscopy (CLSM) demonstrated that derivatives of sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate can effectively enter cells and localize within specific organelles. This property is beneficial for developing targeted drug delivery systems .
  • Antiprotozoal Activity : Another research study highlighted the antiprotozoal activity of oxazole derivatives, including sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate. The compound showed promising results against protozoan parasites, suggesting potential applications in treating diseases like malaria .

Properties

Molecular Formula

C5HF3NNaO3

Molecular Weight

203.05 g/mol

IUPAC Name

sodium;4-(trifluoromethyl)-1,3-oxazole-2-carboxylate

InChI

InChI=1S/C5H2F3NO3.Na/c6-5(7,8)2-1-12-3(9-2)4(10)11;/h1H,(H,10,11);/q;+1/p-1

InChI Key

KNUFQDJZRGIFJU-UHFFFAOYSA-M

Canonical SMILES

C1=C(N=C(O1)C(=O)[O-])C(F)(F)F.[Na+]

Origin of Product

United States

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